![molecular formula C19H17NO2S B5539759 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

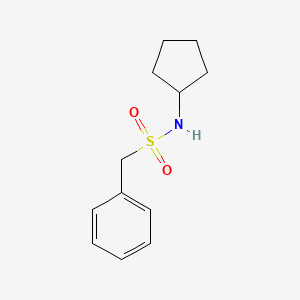

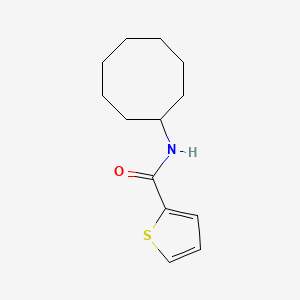

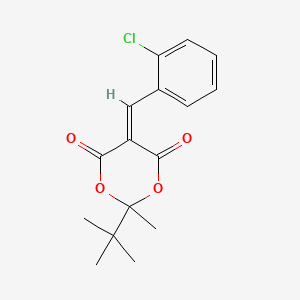

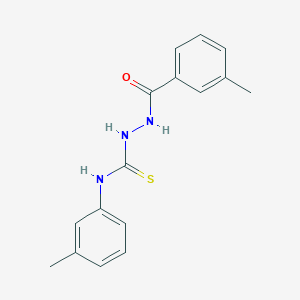

1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is a compound with a thiophene ring fused to a quinoline ring. Compounds with similar structures have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

Compounds related to 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone have been synthesized through various methods. For example, a compound with a thiophene dioxide ring was synthesized via the condensation of dihydrothiophen-3(2H)-one 1,1-dioxide, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, and 3-methoxybenzaldehyde in refluxing ethanol (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds shows a thiophene dioxide ring and a pyridine ring adopting envelope conformations. The crystal packing in these structures is often stabilized by non-classical intermolecular C—H⋯O hydrogen bonds (Wang et al., 2010).

Chemical Reactions and Properties

In the synthesis of related compounds, key steps involve reactions such as condensation, Friedlander quinoline synthesis, and ortho-lithiation. These processes demonstrate the chemical reactivity and the formation of complex structures typical of quinoline derivatives (Kitson et al., 2010).

Physical Properties Analysis

Compounds similar to 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone exhibit various physical properties, such as fluorescence in aqueous media and stability against light and heat. For instance, 6-methoxy-4-quinolone has been noted for its strong fluorescence across a wide pH range, indicating the potential for diverse physical behaviors in related compounds (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives include reactions with various reagents and the formation of different functional groups. For example, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the chemical versatility of these compounds (Puthran et al., 2019).

Scientific Research Applications

Synthesis and Chemical Structure

- Orientation of Cyclization in Thiazolo‐Quinazoline Heterocyclic System : Gupta and Chaudhary (2015) investigated the condensation and reaction processes involving compounds structurally related to "1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone", leading to the synthesis of thiazolo‐quinazoline derivatives. The study utilized NMR, DFT, and X-ray diffraction to establish the regiochemistry and structure of the cyclized products, highlighting the methodological significance in heterocyclic chemistry and potential pharmaceutical applications (Gupta & Chaudhary, 2015).

Electrophilic and Reductive Behavior

- Electrochemical Behavior of α-Hydroxy and α-Methoxy Quinones : Bautista-Martínez, González, and Aguilar-Martínez (2004) explored the electrochemical properties of quinones similar to "1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone", examining how the presence of α-hydroxy and α-methoxy groups affects their reduction mechanism in acetonitrile. This study offers insights into the reactivity and potential applications of quinone derivatives in electrochemical systems and sensors (Bautista-Martínez et al., 2004).

Antiproliferative Activities

- Antiproliferative Evaluation of Quinoline Derivatives : Chen et al. (2008) synthesized and evaluated a series of quinoline derivatives, structurally related to "1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone", for their antiproliferative activities against various cancer cell lines. The study identified compounds with significant potential for cancer treatment, indicating the medicinal chemistry applications of such compounds (Chen et al., 2008).

Applications in Fluorescence and Labeling

- Novel Fluorophore with Wide pH Range Fluorescence : Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, derived from methoxyphenyl compounds, demonstrating strong fluorescence in a wide pH range. This research points to the utility of methoxyquinolone derivatives in biomedical analysis and fluorescent labeling, highlighting their stability and applicability in various analytical contexts (Hirano et al., 2004).

properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-13-11-19(20-17-6-4-3-5-16(13)17)23-12-18(21)14-7-9-15(22-2)10-8-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRMMJPYPQBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)